Spiro[2.5]octane-1-carboxylic Acid

Spirocyclic building blocks Scaffold selection Physicochemical property optimization

Rigid spirocyclic building block for medchem: replaces flexible acyclic analogs. Provides constrained cyclopropane carboxylic acid with defined exit vector for SAR exploration. - All-carbon [2.5] scaffold, LogP 2.0-2.5; - Enables amide coupling; - Available as racemate or single enantiomers (1S/1R); - Typically ≥95% purity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 17202-86-7
Cat. No. B091185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octane-1-carboxylic Acid
CAS17202-86-7
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC2C(=O)O
InChIInChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
InChIKeyMWCFUPYBGQILOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.5]octane-1-carboxylic Acid: Structure & Procurement Baseline


Spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7) is an all-carbon spirocyclic carboxylic acid with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol [1]. The compound features a rigid spiro[2.5]octane scaffold wherein a three-membered cyclopropane ring and a six-membered cyclohexane ring are fused at a single quaternary carbon, with the carboxylic acid functionality directly appended to the cyclopropane ring [2]. It is classified as a versatile carbocyclic building block and intermediate for medicinal chemistry and organic synthesis, valued for introducing three-dimensional conformational constraint into lead compounds . Commercially, it is typically supplied at 95% purity from multiple vendors and is catalogued under MFCD09864204 .

Generic Substitution Failure: Spiro[2.5]octane-1-carboxylic Acid


Generic substitution among spirocyclic carboxylic acid building blocks fails because the spiro[2.5]octane scaffold represents a specific topological and physicochemical solution that cannot be replicated by close analogs differing in ring size, heteroatom incorporation, or substitution position . The [2.5] ring system (cyclopropane fused to cyclohexane) produces a unique balance of conformational rigidity and molecular volume that is distinct from spiro[3.5]nonane (two larger rings) or heteroatom-containing variants such as 6-aza- or 6-oxaspiro[2.5]octane derivatives . The all-carbon nature of spiro[2.5]octane-1-carboxylic acid confers specific hydrophobicity (LogP ~2.04–2.5) that differs from heteroatom-substituted analogs . Furthermore, the carboxylic acid at the 1-position of the cyclopropane ring provides a defined exit vector for derivatization that is geometrically constrained relative to alternative regioisomers (e.g., 5-carboxylic acid variants) . These scaffold-level differences directly impact downstream molecular properties including target binding conformation, metabolic stability, and synthetic tractability, making blind substitution scientifically and economically unsound.

Spiro[2.5]octane-1-carboxylic Acid: Quantitative Differentiation


Ring Size: Spiro[2.5]octane vs. Spiro[3.5]nonane Physicochemical Divergence

The spiro[2.5]octane scaffold confers substantially lower molecular weight and higher polarity relative to the spiro[3.5]nonane scaffold. Spiro[2.5]octane-1-carboxylic acid (C9H14O2) has a molecular weight of 154.21 g/mol and a calculated XLogP3-AA of 2.5 . In contrast, the parent spiro[3.5]nonane hydrocarbon scaffold (C9H16) alone has a molecular weight of 124.22 g/mol with XLogP3-AA of 3.1, indicating inherently greater lipophilicity even before carboxylic acid functionalization [1]. The three-membered cyclopropane ring in the [2.5] system introduces higher ring strain and distinct electronic character compared to the unstrained cyclobutane ring in the [3.5] system, directly influencing the reactivity and conformational behavior of appended functional groups .

Spirocyclic building blocks Scaffold selection Physicochemical property optimization

All-Carbon vs. Heteroatom Scaffolds: Hydrophobicity & Electronic Effects

Spiro[2.5]octane-1-carboxylic acid (all-carbon) exhibits a computed LogP of approximately 2.04–2.5 [1]. In contrast, heteroatom-containing spiro[2.5]octane derivatives such as 6-azaspiro[2.5]octane or 6-oxaspiro[2.5]octane demonstrate altered electronic properties and hydrophobicity profiles due to the introduction of polar nitrogen or oxygen atoms within the six-membered ring. While direct quantitative LogP values for 6-aza- or 6-oxa- analogs are not available from authoritative sources, the presence of heteroatoms in the scaffold alters hydrogen-bonding capacity (PSA for target: 37.30 Ų [2]) and electronic distribution, which cascades into differences in target binding, solubility, and permeability .

Medicinal chemistry Scaffold selection Lipophilicity modulation

Stereochemical Differentiation: Chiral Isomers as Distinct Entities

Spiro[2.5]octane-1-carboxylic acid exists as distinct stereoisomers that are commercially available as separate catalog items with unique CAS numbers. The racemic mixture (CAS 17202-86-7) is the baseline commercial form [1]. The (1S)-enantiomer is assigned CAS 680618-94-4 , while the (1R)-enantiomer is assigned CAS 680618-96-6 . Both enantiomers have the identical molecular formula (C9H14O2) and molecular weight (154.21 g/mol), as well as identical computed physicochemical properties including boiling point (274.3±8.0 °C predicted) and density (1.13±0.1 g/cm³ predicted) . The only differentiating factor is the absolute stereochemical configuration at the spiro carbon bearing the carboxylic acid group.

Chiral building blocks Asymmetric synthesis Enantioselective drug discovery

Positional Isomer Differentiation: 1- vs. 5- and 6-Carboxylic Acid Regioisomers

Spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7) bears the carboxylic acid functionality on the cyclopropane ring, providing an exit vector at the three-membered ring [1]. Alternative regioisomers include spiro[2.5]octane-5-carboxylic acid and spiro[2.5]octane-6-carboxylic acid, where the carboxylic acid is attached to the six-membered cyclohexane ring . The 1-position substitution places the reactive handle on the more strained cyclopropane ring, which influences both the reactivity profile of the acid group (altered pKa due to ring strain effects) and the spatial orientation of subsequent derivatization relative to the spirocyclic core [2]. The 6-carboxylic acid variant (CAS 1086399-13-4) is commercially available at 97% purity as a distinct building block .

Regioisomer selection Synthetic intermediate Exit vector geometry

Spiro[2.5]octane-1-carboxylic Acid: Key Application Scenarios


Medicinal Chemistry: Constrained Lead Compound Optimization

Spiro[2.5]octane-1-carboxylic acid serves as a privileged carbocyclic scaffold for introducing three-dimensional conformational constraint into drug candidates. The rigid spiro[2.5]octane core restricts rotational freedom, which can enhance target selectivity and improve metabolic stability relative to flexible acyclic analogs . Its all-carbon nature provides a specific hydrophobicity baseline (LogP ~2.04–2.5) that is distinct from heteroatom-containing spirocyclic alternatives, making it appropriate for programs where maintaining lipophilicity within a defined range is critical . The carboxylic acid handle at the 1-position enables straightforward amide coupling for library synthesis or SAR exploration [1].

Asymmetric Synthesis: Single Enantiomer Procurement

For enantioselective drug discovery programs requiring absolute stereochemical control, procurement of the single enantiomer ((1S)-CAS 680618-94-4 or (1R)-CAS 680618-96-6) rather than the racemic mixture (CAS 17202-86-7) is essential. The three CAS numbers represent functionally distinct materials despite identical molecular formula and computed physical properties . Chiral HPLC analysis or optical rotation confirmation is recommended upon receipt to verify enantiomeric purity. This compound can be employed in the synthesis of chiral pharmaceutical intermediates where the spirocyclic core serves as a rigid stereochemical anchor .

Patent Landscape: Proprietary Spirocyclic Chemical Space

Spiro[2.5]octane-1-carboxylic acid and its derivatives appear in multiple patent disclosures, including applications related to RORγt modulation, P2X3 receptor antagonism, and metabolic disease treatment . The compound is also cited in patents for the synthesis of spiro[2.5]octane-5,7-dione intermediates used in pharmaceutical manufacturing . Procurement of this building block may be warranted for freedom-to-operate analyses, competitive intelligence, or the validation of patented synthetic routes [1].

Synthetic Methodology: Strained Cyclopropane Derivatization

The 1-position carboxylic acid on spiro[2.5]octane-1-carboxylic acid is attached directly to a strained cyclopropane ring, which alters the pKa and reactivity of the acid group compared to unstrained aliphatic carboxylic acids . This makes the compound a useful substrate for developing and optimizing amidation or esterification conditions on sterically and electronically perturbed carboxyl groups. The rigid spirocyclic core also facilitates crystallization and X-ray structure determination of derivatives, supporting method development efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[2.5]octane-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.